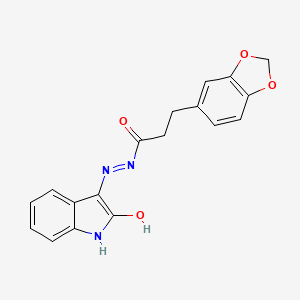
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea, also known as D2789, is a small molecule inhibitor of protein kinase CK1δ and ε. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea involves the inhibition of CK1δ and ε, which are members of the casein kinase 1 family of serine/threonine kinases. CK1δ and ε are involved in the regulation of various cellular processes, including cell cycle, apoptosis, and gene expression. By inhibiting CK1δ and ε, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea disrupts these processes, leading to the suppression of cancer cell growth, promotion of protein degradation, and suppression of inflammatory signaling.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects, including the inhibition of CK1δ and ε activity, the reduction of cancer cell growth and proliferation, the promotion of protein degradation, and the suppression of inflammatory signaling. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been found to be well-tolerated in animal models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its specificity for CK1δ and ε, which allows for the precise targeting of these kinases. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea. One area of focus could be the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea in other disease conditions, such as metabolic disorders and infectious diseases. Finally, the development of novel CK1δ and ε inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea could lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea involves a multi-step process, which includes the reaction of 3-chloro-4-fluoroaniline with 4-methyl-2-pyridinecarboxaldehyde, followed by the reaction with thiourea. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting CK1δ and ε, which are involved in the regulation of cell cycle and apoptosis. In neurodegenerative disorders, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been found to reduce the accumulation of toxic proteins, such as tau and α-synuclein, by promoting their degradation. In inflammation, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been demonstrated to suppress the activation of inflammatory signaling pathways, such as NF-κB and JNK.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJJTVTTSFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)



![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
